molecular formula C23H22N4O B3847085 2-(1-benzyl-1H-pyrazol-4-yl)-N-ethyl-N-methylquinoline-4-carboxamide

2-(1-benzyl-1H-pyrazol-4-yl)-N-ethyl-N-methylquinoline-4-carboxamide

Cat. No. B3847085
M. Wt: 370.4 g/mol
InChI Key: VCOCTQMXZFNIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzyl-1H-pyrazol-4-yl)-N-ethyl-N-methylquinoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BEQ, and it belongs to the class of quinoline-based derivatives. BEQ has shown promising results in various studies, and its unique chemical structure makes it an interesting compound for further investigation.

Mechanism of Action

The mechanism of action of BEQ is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell proliferation and survival. BEQ has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclin-dependent kinases, which play a crucial role in cancer cell growth and division.
Biochemical and Physiological Effects:
BEQ has been shown to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. In addition, BEQ has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of BEQ is its potent anticancer activity, which makes it a promising candidate for further investigation in cancer research. However, one of the limitations of BEQ is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for the study of BEQ. One of the most important directions is the investigation of the molecular mechanisms underlying the anticancer activity of BEQ. This can involve the identification of the specific cellular pathways that are affected by BEQ and the development of more potent derivatives based on the BEQ scaffold. Another direction is the investigation of the potential applications of BEQ in the treatment of neurological disorders, which can involve the development of more selective derivatives with improved pharmacokinetic properties.
Conclusion:
In conclusion, 2-(1-benzyl-1H-pyrazol-4-yl)-N-ethyl-N-methylquinoline-4-carboxamide is a promising chemical compound that has shown potential applications in various fields, including cancer research and neuroscience. Its unique chemical structure and potent anticancer activity make it an interesting compound for further investigation. The study of BEQ can lead to the development of more effective treatments for cancer and neurological disorders.

Scientific Research Applications

BEQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most significant applications of BEQ is in the field of cancer research. BEQ has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, BEQ has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)-N-ethyl-N-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-3-26(2)23(28)20-13-22(25-21-12-8-7-11-19(20)21)18-14-24-27(16-18)15-17-9-5-4-6-10-17/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOCTQMXZFNIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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